molecular formula C12H7F2NO2 B6336849 5-(3,4-Difluorophenyl)picolinic acid, 95% CAS No. 1225477-53-1

5-(3,4-Difluorophenyl)picolinic acid, 95%

Cat. No. B6336849
CAS RN: 1225477-53-1
M. Wt: 235.19 g/mol
InChI Key: RILFYVBUIAZDGE-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)picolinic acid, 95% (DFPA) is an organic compound belonging to the class of picolinic acids. It is a white, crystalline powder with a molecular weight of 219.17 g/mol, and a melting point of 95-97°C. DFPA is soluble in water, ethanol, and most organic solvents, and is used as a reagent in a variety of chemical reactions.

Scientific Research Applications

5-(3,4-Difluorophenyl)picolinic acid, 95% is used in a variety of scientific research applications, including the synthesis of other organic compounds, such as 2-amino-3,4-difluorophenylacetic acid and 3,4-difluorophenylalanine. It is also used as a reagent in the synthesis of various dyes, pharmaceuticals, and other compounds. In addition, 5-(3,4-Difluorophenyl)picolinic acid, 95% has been used in the synthesis of polymers, such as poly(3,4-difluorophenylacrylate), and in the preparation of electrochemical sensors.

Mechanism of Action

5-(3,4-Difluorophenyl)picolinic acid, 95% is an organic acid that is used as a reagent in a variety of chemical reactions. It acts as a proton donor in reactions, donating a proton to a variety of compounds, such as alcohols, amines, and carboxylic acids. It also acts as an electron-withdrawing group, stabilizing the transition state of a reaction.
Biochemical and Physiological Effects
5-(3,4-Difluorophenyl)picolinic acid, 95% has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have antioxidant activity, and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

5-(3,4-Difluorophenyl)picolinic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of solvents, making it useful for a variety of reactions. However, it is also sensitive to light and oxygen, and can be easily degraded in the presence of these elements.

Future Directions

Future research on 5-(3,4-Difluorophenyl)picolinic acid, 95% may focus on its biochemical and physiological effects. Studies could be conducted to further investigate its antioxidant activity, and its potential as an anti-inflammatory agent. Additionally, research could be conducted to investigate its potential as an inhibitor of COX-2, and its ability to reduce oxidative stress. Further research could also explore its potential as a reagent in the synthesis of pharmaceuticals, dyes, and other compounds. Finally, research could be conducted to investigate its stability in the presence of light and oxygen, and to develop methods for its stabilization.

Synthesis Methods

5-(3,4-Difluorophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the reaction of 3,4-difluorobenzaldehyde with picolinic acid in the presence of a base. It can also be synthesized from 3,4-difluorobenzaldehyde and ammonium picolinate in the presence of a base. Other methods include the reaction of 3,4-difluorobenzaldehyde with isocyanic acid, followed by hydrolysis.

properties

IUPAC Name

5-(3,4-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)8-2-4-11(12(16)17)15-6-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILFYVBUIAZDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679316
Record name 5-(3,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225477-53-1
Record name 5-(3,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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